4-chlorophenylacetylene

CAS No.:

Cat. No.: VC13618813

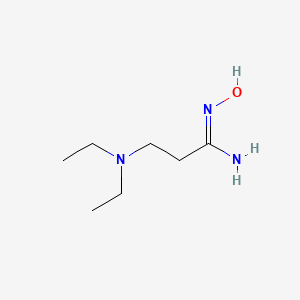

Molecular Formula: C7H17N3O

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17N3O |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-(diethylamino)-N'-hydroxypropanimidamide |

| Standard InChI | InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9) |

| Standard InChI Key | OSZIZRKFGYQTMJ-UHFFFAOYSA-N |

| Isomeric SMILES | CCN(CC)CC/C(=N/O)/N |

| SMILES | CCN(CC)CCC(=NO)N |

| Canonical SMILES | CCN(CC)CCC(=NO)N |

Introduction

Chemical and Physical Properties of 4-Chlorophenylacetylene

Structural and Molecular Characteristics

4-Chlorophenylacetylene (IUPAC name: 1-chloro-4-ethynylbenzene) features a chlorine substituent at the para position of a benzene ring bonded to an acetylene group. The compound crystallizes as a yellow to pale brown solid with a density of 1.24 g/cm³ at 50 °C . Its InChIKey (LFZJRTMTKGYJRS-UHFFFAOYSA-N) and CAS registry number (873-73-4) provide unique identifiers for database referencing .

Table 1: Physicochemical Properties of 4-Chlorophenylacetylene

| Property | Value |

|---|---|

| Melting Point | 45–47 °C |

| Boiling Point | 79–82 °C (23 mmHg) |

| Density | 1.24 g/cm³ (50 °C) |

| Flash Point | 10 °C |

| Solubility | Insoluble in water; soluble in acetone, DMF, THF |

| Stability | Light-sensitive |

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The aromatic protons resonate between δ 7.2–7.5 ppm in ¹H NMR, while the acetylenic proton appears as a singlet near δ 3.1 ppm . IR spectra show characteristic C≡C stretches at ~2100 cm⁻¹ and C-Cl vibrations at 550–850 cm⁻¹ .

Synthesis and Manufacturing

Historical Synthesis Methods

The seminal synthesis, reported in 1984, involves dehydrohalogenation of 1,2-dichloro-4-ethylbenzene using a strong base like potassium hydroxide . This method yields 4-chlorophenylacetylene with ~70% efficiency, though side products like polymeric residues necessitate purification via column chromatography .

Applications in Pharmaceutical and Organic Synthesis

Role as a Pharmaceutical Intermediate

4-Chlorophenylacetylene’s rigid aromatic-acetylenic scaffold is pivotal in constructing bioactive molecules. It serves as a precursor for kinase inhibitors and anticancer agents, where the chlorine atom enhances binding affinity to hydrophobic enzyme pockets . Recent patents highlight its use in synthesizing tyrosine kinase inhibitors targeting EGFR mutations .

Cross-Coupling Reactions

The compound’s acetylene group participates in Sonogashira couplings, forming carbon-carbon bonds with aryl halides. For example, reacting 4-chlorophenylacetylene with iodobenzene yields biphenylacetylene derivatives, which are precursors to liquid crystals and conductive polymers .

Recent Advances in Alkyne Functionalization

Future Directions

Exploring photocatalytic C-H activation or dual catalysis could unlock novel transformations of 4-chlorophenylacetylene, expanding its utility in drug discovery and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume